7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to an indene backbone, which is further substituted with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 4-chlorophenol with an appropriate indene derivative. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-chlorophenol reacts with an indene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a hydrocarbon derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals
Biology: In biological research, 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other high-value products.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to receptors on the surface of cells, altering cellular signaling and function.
Comparison with Similar Compounds
4-chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
2,4-Dichlorophenoxyacetic acid: An organic compound used as a herbicide.
Chlorphenesin: A muscle relaxant that blocks nerve impulses.
Uniqueness: 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features, such as the indene backbone and the combination of phenyl and chlorophenoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18-19,23H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCIBLMLRKGNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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